molecular formula C10H19BO4 B1420424 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1150561-77-5

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No. B1420424
CAS RN: 1150561-77-5
M. Wt: 214.07 g/mol
InChI Key: SWDXLJYTYJQFJI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” is likely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds including pharmaceuticals and polymers .

Transesterification Reactions

This compound may also be involved in transesterification reactions. These reactions are essential in the production of biodiesel and the modification of fats and oils .

Synthesis of Aminothiazoles

Aminothiazoles are important in medicinal chemistry for their potential as γ-secretase modulators. This compound could be used in the preparation of such structures .

JAK2 Inhibitors for Myeloproliferative Disorders

The compound might be used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors can be used for therapy in myeloproliferative disorders .

Diels-Alder Reactions

It can be used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, which are significant carbon-carbon bond-forming reactions used in the synthesis of various cyclic compounds .

Fluorescent Probes and Analytical Reagents

The compound may serve as a fluorescent probe or an analytical reagent due to its chemical structure which allows it to interact with light and other substances in a way that can be measured and analyzed .

Mechanism of Action

Target of Action

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various chemical reactions, particularly in the formation of complex organic compounds.

Mode of Action

This compound interacts with its targets through a process known as hydroboration . In the presence of transition metal catalysts, it adds across the carbon-carbon triple or double bond of alkynes or alkenes, respectively . This interaction results in the formation of organoboron compounds, which can undergo further reactions.

Biochemical Pathways

The hydroboration of alkyl or aryl alkynes and alkenes leads to the formation of organoboron compounds . These compounds can participate in various biochemical pathways, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . The resulting aryl boronates can be used in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.

Result of Action

The result of the action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is the formation of organoboron compounds . These compounds are valuable intermediates in organic synthesis, leading to the production of a wide range of complex organic compounds.

Action Environment

The action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be influenced by various environmental factors. For instance, the presence of transition metal catalysts is crucial for its interaction with alkyl or aryl alkynes and alkenes . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.

Safety and Hazards

The safety and hazards associated with “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

Future Directions

The future directions for the research and application of “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” are not detailed in the search results .

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXLJYTYJQFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674907
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150561-77-5
Record name Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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